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Compound of Interest

Compound Name: MK-0668 mesylate

Cat. No.: B609076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure and

physicochemical properties of MK-0668 mesylate, a potent antagonist of the α4β1 integrin,

also known as Very Late Antigen-4 (VLA-4). This document details the structural identifiers,

physicochemical data, and the mechanism of action of MK-0668 mesylate, with a focus on its

role in inhibiting the VLA-4 signaling pathway. Experimental methodologies for the

characterization of related compounds and the signaling pathway are also discussed, providing

a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and

drug development.

Chemical Structure and Identification
MK-0668 mesylate is the methanesulfonate salt of MK-0668. The core structure of MK-0668 is

a complex organic molecule featuring multiple chiral centers, aromatic rings, and functional

groups that contribute to its high-affinity binding to VLA-4.

Table 1: Structural and Chemical Identifiers for MK-0668 Mesylate
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Identifier Value

IUPAC Name

(2S)-2-{[(2S,4R)-1-(3-cyanobenzenesulfonyl)-4-

(cyclobutylamino)pyrrolidin-2-yl]formamido}-3-

[4-(3,5-dichloropyridin-4-

amido)phenyl]propanoic acid; methanesulfonic

acid[1]

CAS Number 865111-04-2[1][2][3]

Molecular Formula C32H34Cl2N6O9S2[1]

Molecular Weight 781.68 g/mol [1]

SMILES String
CS(O)(=O)=O.OC(=O)--INVALID-LINK--NC(=O)

[C@@H]1C--INVALID-LINK--NC1CCC1[1]

InChI Key KHZPBUGRFNTMOR-YHEIIOCHSA-N[1]

Physicochemical Properties
The physicochemical properties of MK-0668 mesylate are crucial for its absorption,

distribution, metabolism, and excretion (ADME) profile. While extensive experimental data is

not publicly available, predicted values provide valuable insights.

Table 2: Predicted Physicochemical Properties of MK-0668

Property Predicted Value Source

Water Solubility 0.00995 mg/mL ALOGPS[1]

logP 2.21 ALOGPS[1]

pKa (Strongest Acidic) 2.73 Chemaxon[1]

pKa (Strongest Basic) 8.97 Chemaxon[1]

Hydrogen Bond Donors 4 Chemaxon[1]

Hydrogen Bond Acceptors 9 Chemaxon[1]

Rotatable Bond Count 10 Chemaxon[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs-1
https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs-1
https://pubs.rsc.org/en/content/articlehtml/2015/sc/c5sc00064e
https://pubs.acs.org/doi/10.1021/ja510135t
https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs-1
https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs-1
https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs-1
https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs-1
https://www.benchchem.com/product/b609076?utm_src=pdf-body
https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs-1
https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs-1
https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs-1
https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs-1
https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs-1
https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs-1
https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: VLA-4 Antagonism
MK-0668 is a potent antagonist of Very Late Antigen-4 (VLA-4), an integrin receptor expressed

on the surface of leukocytes. VLA-4 plays a critical role in cell adhesion and migration,

processes that are central to the inflammatory response. It mediates the adhesion of

leukocytes to the vascular endothelium by binding to its ligands, Vascular Cell Adhesion

Molecule-1 (VCAM-1) and fibronectin. This interaction is a key step in the trafficking of immune

cells to sites of inflammation.

By competitively binding to VLA-4, MK-0668 blocks the interaction with VCAM-1 and

fibronectin, thereby inhibiting leukocyte adhesion and transmigration into tissues. This

mechanism of action makes VLA-4 antagonists like MK-0668 promising therapeutic agents for

the treatment of inflammatory and autoimmune diseases.
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Caption: VLA-4 antagonism by MK-0668.

Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis and analysis of MK-0668
mesylate are limited due to its proprietary nature. However, based on the structure of the

molecule and general laboratory practices for similar compounds, representative

methodologies are provided below.
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General Synthesis of the Core α-Amino Acid Amide
Structure
The synthesis of the core α-amino acid amide structure of MK-0668 likely involves a multi-step

process. A general approach for the synthesis of complex α-amino acid derivatives often

includes the following key steps:

Synthesis of the Substituted Phenylalanine Backbone: This can be achieved through various

methods, such as the Strecker synthesis or asymmetric alkylation of a glycine enolate

equivalent.

Amide Coupling: The carboxylic acid of the phenylalanine derivative is coupled with the

proline-based fragment. This is typically achieved using standard peptide coupling reagents

such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine

(DIPEA).

Sulfonylation: The secondary amine on the proline ring is reacted with 3-

cyanobenzenesulfonyl chloride to introduce the sulfonyl group.

Final Deprotection and Salt Formation: Any protecting groups used during the synthesis are

removed, and the final compound is treated with methanesulfonic acid to form the mesylate

salt.
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Caption: Generalized synthetic workflow for MK-0668 mesylate.

Analytical Characterization
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4.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Due to the presence of multiple chiral centers, chiral HPLC is essential for the enantiomeric

purity analysis of MK-0668 mesylate.

Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide

derivatives (e.g., cellulose or amylose carbamate derivatives), would be suitable.

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a

non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or

ethanol. For reversed-phase chiral HPLC, a mixture of water with an organic modifier like

acetonitrile or methanol, often with an acidic or basic additive to control the ionization of the

analyte, would be used.

Detection: UV detection at a wavelength where the aromatic chromophores of the molecule

absorb strongly (e.g., around 254 nm or 280 nm) would be appropriate.

Method Validation: The method should be validated for specificity, linearity, accuracy,

precision (repeatability and intermediate precision), and robustness according to ICH

guidelines.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for the structural elucidation and confirmation of MK-
0668 mesylate.

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent

(e.g., DMSO-d₆, CDCl₃, or MeOD).

¹H NMR: The ¹H NMR spectrum will provide information on the number and types of protons,

their chemical environment, and their connectivity through spin-spin coupling. The integration

of the signals will correspond to the number of protons.

¹³C NMR: The ¹³C NMR spectrum will show signals for each unique carbon atom in the

molecule, providing information about the carbon skeleton.
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2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) would be used to establish the connectivity between protons and carbons and to

fully assign the structure.

4.2.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the

molecule, which confirms its elemental composition.

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for a molecule like

MK-0668 mesylate, which can be readily ionized in solution.

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap

instrument, is used to measure the mass-to-charge ratio (m/z) with high accuracy.

Conclusion
MK-0668 mesylate is a structurally complex and highly potent VLA-4 antagonist. This guide

has provided a detailed overview of its chemical structure, physicochemical properties, and

mechanism of action. While specific proprietary experimental protocols are not publicly

available, the generalized methodologies presented for synthesis and analysis, based on

established chemical principles, offer a valuable framework for researchers working with this or

similar molecules. The continued investigation of VLA-4 antagonists holds significant promise

for the development of novel therapies for a range of inflammatory and autoimmune disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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